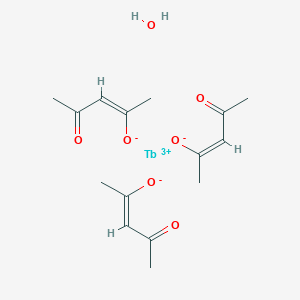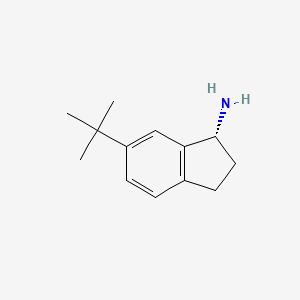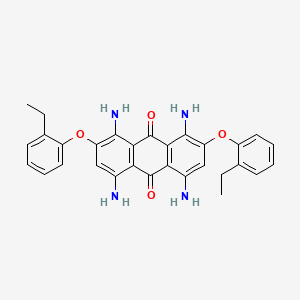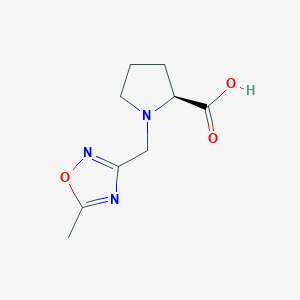
2-(5-Iodopyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Iodopyridin-3-yl)acetonitrile is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom attached to the pyridine ring at the 5-position and an acetonitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 3-pyridineacetonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 5-position.
Industrial Production Methods
On an industrial scale, the production of 2-(5-Iodopyridin-3-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Iodopyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(5-azidopyridin-3-yl)acetonitrile, while coupling reactions can produce various biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
2-(5-Iodopyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Iodopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and acetonitrile group confer unique reactivity, allowing the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: Similar in structure but lacks the acetonitrile group.
3-Iodopyridine: Iodine is attached at the 3-position instead of the 5-position.
2-(3-Iodopyridin-2-yl)acetonitrile: Similar structure but with different substitution pattern.
Uniqueness
2-(5-Iodopyridin-3-yl)acetonitrile is unique due to the specific positioning of the iodine atom and the acetonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C7H5IN2 |
|---|---|
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
2-(5-iodopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5IN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 |
Clave InChI |
WIMPHSHIYQEPGK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



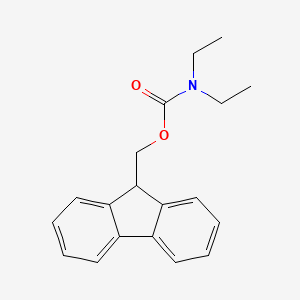
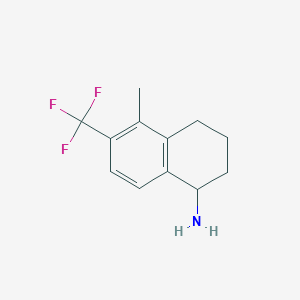


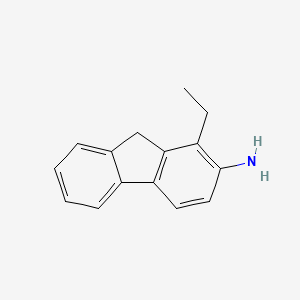
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

